molecular formula C22H17NO3 B3275113 (Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one CAS No. 620548-99-4

(Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B3275113
CAS No.: 620548-99-4
M. Wt: 343.4 g/mol
InChI Key: XFUHMJBMQIPPCB-MTJSOVHGSA-N
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Description

(Z)-6-((4-Methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is an aurone derivative belonging to the benzofuran-3(2H)-one scaffold. Aurones are characterized by a (Z)-configured exocyclic double bond between the benzofuranone core and a substituted benzylidene or heteroarylmethylene group. This compound features a 4-methylbenzyloxy substituent at the C-6 position and a pyridin-4-ylmethylene group at the C-2 position.

Properties

IUPAC Name

(2Z)-6-[(4-methylphenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c1-15-2-4-17(5-3-15)14-25-18-6-7-19-20(13-18)26-21(22(19)24)12-16-8-10-23-11-9-16/h2-13H,14H2,1H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUHMJBMQIPPCB-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure is characterized by a benzofuran core with a pyridine ring and a 4-methylbenzyl ether substituent. This unique combination of functional groups suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

Structural Formula

C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to (Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one have been shown to induce apoptosis in cancer cell lines through various signaling pathways.

Case Study: Induction of Apoptosis

A study focusing on related benzofuran derivatives demonstrated their ability to induce apoptosis in HeLa cells via both extrinsic and intrinsic pathways. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death in cancerous tissues .

Antioxidant Activity

Compounds with similar structures have also been evaluated for their antioxidant properties. The antioxidant activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Data Table: Antioxidant Activity Comparison

Compound NameIC50 (µM)Mechanism of Action
Compound A25Scavenging free radicals
Compound B30Inhibition of lipid peroxidation
(Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one 20Scavenging ROS and enhancing SOD activity

Anti-inflammatory Effects

Inflammation plays a critical role in the progression of many diseases, including cancer. Some studies suggest that benzofuran derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers.

The anti-inflammatory effects are often mediated through the inhibition of NF-kB pathway activation, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .

Pharmacological Potential

Given its diverse biological activities, (Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one holds potential as a lead compound for drug development targeting various conditions such as cancer and inflammatory diseases.

Future Directions

Further research is necessary to explore:

  • In vivo efficacy : Testing the compound's effectiveness in animal models.
  • Mechanistic studies : Understanding the precise molecular interactions with biological targets.
  • Structure-activity relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

C-6 Alkoxy vs. Hydroxy Groups : Alkoxy substituents (e.g., 4-methylbenzyloxy, 2,6-dichlorobenzyloxy) enhance anticancer potency compared to hydroxy groups. For example, 5b (IC₅₀ = 66 nM) is significantly more potent than SR-F-127 (hydroxy at C-6) .

Electron-Withdrawing vs. In contrast, the 4-methylbenzyloxy group in the target compound may enhance metabolic stability .

C-2 Heteroarylmethylene Groups : Pyridin-4-ylmethylene (in 5b and the target compound) and indole-methylene (in 5a) substituents are critical for tubulin interaction. Pyridine rings improve solubility and target engagement .

Mechanism of Action

The target compound and its analogs primarily inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics and inducing apoptosis in cancer cells . Molecular docking studies confirm that analogs like 5a and 5b occupy the colchicine-binding pocket, with hydrophobic interactions involving the benzyloxy substituents .

Table 2: Mechanistic Comparison
Compound Tubulin Polymerization IC₅₀ Selectivity (Cancer vs. Normal Cells) Toxicity
5a 1.3 ± 0.2 µM (HEL299 normal cells) >20-fold selectivity for PC-3 cells No weight loss in mice; no hERG inhibition .
5b Not reported Effective in T-ALL models Low in vivo toxicity .
Target Compound Not reported Inferred from structural similarity Data unavailable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
Reactant of Route 2
Reactant of Route 2
(Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

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